1h-Phenaleno[1,2-d]thiazole
Description
Contextualization within Heterocyclic Chemistry
Heterocyclic chemistry is a cornerstone of organic chemistry, focusing on cyclic compounds containing at least one atom other than carbon within their ring structure. These "heteroatoms," commonly nitrogen, sulfur, or oxygen, impart unique chemical and physical properties to the molecules. Thiazole (B1198619) is a well-known five-membered aromatic heterocycle containing both a sulfur and a nitrogen atom. nih.govacs.org Its derivatives are integral to numerous biologically active compounds. nih.govnih.gov
The fusion of a heterocyclic ring, like thiazole, with other ring systems—either carbocyclic or heterocyclic—gives rise to fused heterocyclic systems. chim.luresearchgate.net These structures, such as 1h-Phenaleno[1,2-d]thiazole, are named using established nomenclature rules that designate one component as the base and the others as prefixes. chim.lu The resulting polycyclic framework often exhibits emergent properties distinct from its individual components, making them prime targets for synthesis and investigation. nih.gov
Significance of Fused Polycyclic Heteroaromatic Compounds in Chemical Research
Fused polycyclic heteroaromatic compounds (PHAs) are a class of molecules that command significant attention across diverse scientific disciplines. Their extended π-electron systems often lead to interesting photophysical and electronic properties, making them valuable in materials science for applications such as organic semiconductors. nih.gov The rigid, planar structures of these compounds facilitate interactions with biological macromolecules like DNA and proteins, a feature extensively exploited in medicinal chemistry. nih.gov
The development of new synthetic methodologies to create these complex scaffolds is a major focus of modern organic chemistry. nih.govorganic-chemistry.org Researchers continuously seek to build libraries of novel fused heterocycles to explore their potential in areas ranging from pharmaceuticals and agrochemicals to dyes and functional materials. nih.gov The structural diversity and tunable properties of these compounds ensure their continued importance in chemical research.
Overview of Phenalene (B1197917) and Thiazole Ring Systems in Advanced Chemical Biology and Materials Science Research
The this compound scaffold is a hybrid of the phenalene and thiazole ring systems, both of which are independently significant in advanced research fields.
The phenalene ring system is a polycyclic aromatic hydrocarbon (PAH). ebi.ac.uk Its derivative, 1H-phenalen-1-one, is a highly efficient photosensitizer, meaning it can absorb light and transfer the energy to surrounding molecules, often generating reactive singlet oxygen. acs.orgnih.gov This property is harnessed in photodynamic therapy, where such compounds are used to destroy cancer cells or pathogenic microbes upon light activation. mdpi.com The development of new phenalenone derivatives is an active area of research for creating advanced photosensitive materials and agents. acs.orgnih.gov
The thiazole ring is a fundamental building block in a vast array of natural products and synthetic drugs. chemicalbook.com It is a key component of vitamin B1 (thiamine) and is found in numerous antibiotics, anticancer agents, and anti-inflammatory drugs. acs.orgchemicalbook.com The ability of the thiazole ring to participate in various non-covalent interactions, such as hydrogen bonding, makes it a privileged structure, or "pharmacophore," in drug design. nih.govnih.gov Its derivatives are continuously explored for new therapeutic applications. nih.govnih.gov
The fusion of these two powerful scaffolds into This compound creates a molecule with the potential for unique applications, combining the rich photophysical properties of phenalene with the proven biological relevance of the thiazole moiety.
Structure
3D Structure
Properties
CAS No. |
42323-56-8 |
|---|---|
Molecular Formula |
C14H9NS |
Molecular Weight |
223.29 g/mol |
IUPAC Name |
1H-phenaleno[1,2-d][1,3]thiazole |
InChI |
InChI=1S/C14H9NS/c1-3-9-4-2-6-11-13(9)10(5-1)7-12-14(11)15-8-16-12/h1-5,7-8H,6H2 |
InChI Key |
QCVHEBJKPYEJPB-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=CC=CC3=CC4=C(C1=C23)N=CS4 |
Origin of Product |
United States |
Synthetic Methodologies for 1h Phenaleno 1,2 D Thiazole and Its Derivatives
Classical and Contemporary Synthetic Routes to Phenaleno-Fused Thiazoles
The formation of the thiazole (B1198619) ring fused to the phenalene (B1197917) system is the cornerstone of synthesizing these complex heterocyclic compounds. Chemists have employed both time-tested methods and modern synthetic innovations to achieve this transformation.
Cyclocondensation Approaches
Cyclocondensation reactions are a fundamental tool in heterocyclic chemistry, involving the formation of a ring from two or more molecules with the elimination of a small molecule like water or hydrogen halide.
The Hantzsch thiazole synthesis, a classic reaction dating back to the 19th century, remains a widely used and efficient method for constructing thiazole rings. chemhelpasap.comyoutube.com The traditional Hantzsch synthesis involves the reaction of an α-halocarbonyl compound with a thioamide or thiourea (B124793). chemhelpasap.comorganic-chemistry.org This method is known for its simplicity and often high yields. chemhelpasap.com
Adaptations of the Hantzsch synthesis have been developed to improve efficiency and expand its applicability. For instance, microwave-assisted Hantzsch reactions have been shown to significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. nih.gov These modern adaptations often lead to cleaner reactions and easier purification of the desired thiazole products. nih.gov The general mechanism begins with an SN2 reaction between the sulfur of the thioamide/thiourea and the α-halocarbonyl compound, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring. youtube.com
Table 1: Comparison of Conventional and Microwave-Assisted Hantzsch Thiazole Synthesis
| Feature | Conventional Heating | Microwave Irradiation |
| Reaction Time | Often requires several hours of refluxing. nih.gov | Typically completed in minutes. nih.gov |
| Yields | Can be moderate to good, but sometimes lower. nih.gov | Often results in higher isolated yields. nih.gov |
| Purification | May require more rigorous purification of the product. nih.gov | Generally leads to cleaner reaction mixtures. nih.gov |
| Energy Consumption | Higher due to prolonged heating. | Lower due to shorter reaction times. |
This subclass of cyclocondensation is a direct application of the Hantzsch synthesis principle. The reaction involves the condensation of an α-halocarbonyl compound, where the halogen is typically bromine or chlorine, with a thioamide or thiourea derivative. chemhelpasap.comorganic-chemistry.org The versatility of this method allows for the introduction of various substituents on the resulting thiazole ring by choosing appropriately substituted starting materials. jpionline.org
The reaction is often carried out in a suitable solvent, such as ethanol (B145695) or methanol, and may be heated to facilitate the reaction. chemhelpasap.com The initial step is the nucleophilic attack of the sulfur atom of the thioamide/thiourea on the carbon bearing the halogen, leading to the formation of an intermediate that subsequently cyclizes and dehydrates to yield the thiazole. youtube.com The use of α-diazoketones in the presence of a rhodium catalyst has also been explored as an alternative to α-halocarbonyl compounds for the synthesis of 2-aminothiazoles from thiourea.
Table 2: Examples of Hantzsch Thiazole Synthesis
| α-Halocarbonyl Compound | Thio-Component | Product | Reference |
| 2-Bromoacetophenone | Thiourea | 2-Amino-4-phenylthiazole | chemhelpasap.com |
| Substituted Phenacyl Bromides | Thiosemicarbazide | Hydrazinyl thiazoles | bepls.com |
| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones | N-Phenylthiourea | N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | nih.gov |
Annulation Strategies for Fused Polycyclic Systems
Annulation, or ring-forming, strategies are crucial for constructing complex polycyclic aromatic systems like 1H-phenaleno[1,2-d]thiazole. These methods involve the formation of a new ring onto an existing molecular framework.
Intramolecular cyclization is a powerful strategy for forming fused ring systems. In the context of phenaleno-fused thiazoles, this would typically involve a phenalene derivative bearing a side chain that can undergo cyclization to form the thiazole ring. One notable example in a related system is the use of Dess-Martin periodinane (DMP) to mediate the intramolecular cyclization of phenolic azomethines to form benzoxazoles and benzothiazoles. organic-chemistry.org This type of reaction proceeds through the formation of a Schiff base followed by an oxidative cyclization. organic-chemistry.org
Another approach involves the aza-Robinson annulation, which has been utilized to create fused bicyclic amides. nih.gov While not directly applied to phenaleno-thiazoles in the provided context, the principles of this strategy, involving conjugate addition followed by an intramolecular aldol-type condensation, could be adapted for the synthesis of these complex heterocycles. nih.gov
Oxidative cyclization offers a direct route to fused heterocyclic systems by forming a new bond through an oxidation process. For example, the use of reagents like (diacetoxyiodo)benzene (B116549) (PhI(OAc)₂) has been effective in the one-pot, two-step synthesis of benzo youtube.comresearchgate.netthiazolo[2,3-c] chemhelpasap.comnih.govresearchgate.nettriazoles. researchgate.net This method involves the formation of a hydrazone followed by an oxidative cyclization step. researchgate.net
Electrochemical methods have also emerged as a green and efficient approach for oxidative radical cascade cyclizations. rsc.org These reactions can construct C-S and C-O bonds in a single step without the need for transition-metal catalysts or external oxidants, offering a modern and sustainable pathway to complex heterocyclic structures. rsc.org The application of such electrochemical strategies could provide a novel and efficient route to this compound and its derivatives.
Functionalization and Modification Strategies on the Phenaleno[1,2-d]thiazole Core
The strategic functionalization and modification of the this compound core are paramount for tuning its physicochemical properties and unlocking its potential in various applications. While direct functionalization studies on this specific heterocycle are not extensively documented, a wealth of knowledge can be extrapolated from research on related fused thiazole systems and polycyclic aromatic hydrocarbons.
Regioselective Substitution Reactions
The complex architecture of this compound, featuring multiple C-H bonds on both the phenalene and thiazole moieties, presents a significant challenge for achieving regioselectivity in substitution reactions. However, established methodologies for other complex aromatic systems offer valuable insights.
Directed metalation, particularly through lithiation, is a powerful tool for achieving regioselective functionalization. This strategy involves the use of a directing group to position a metalating agent at a specific site, which can then be quenched with various electrophiles. For instance, in other thiazole-containing heterocycles, lithiation has been successfully employed to introduce substituents at specific positions, a technique that could be adapted to the this compound core. mdpi.com
Furthermore, the inherent electronic properties of the fused ring system can guide substitution reactions. The electron-rich nature of the phenalene moiety and the distinct reactivity of the thiazole ring can be exploited to direct electrophilic or nucleophilic attack to specific positions. Computational studies can play a crucial role in predicting the most reactive sites for substitution, thereby guiding synthetic efforts.
Derivatization at Peripheral Positions
Derivatization at the peripheral positions of the this compound scaffold allows for the introduction of a wide array of functional groups, thereby modulating its electronic and steric properties. Transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, are indispensable tools for this purpose. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, facilitating the attachment of aryl, alkyl, and other functional moieties.
For example, the introduction of a halogen atom at a specific position on the phenalene or thiazole ring would provide a handle for subsequent cross-coupling reactions, opening up a vast chemical space for derivatization. Research on other fused thiazoles has demonstrated the feasibility of such approaches. mdpi.com
Below is a table summarizing potential functionalization strategies applicable to the this compound core based on analogous systems.
| Reaction Type | Potential Reagents and Conditions | Expected Outcome | Reference for Analogy |
| Directed ortho-Metalation | n-BuLi, s-BuLi, LDA; followed by electrophile (e.g., RX, RCHO) | Regioselective introduction of functional groups. | mdpi.com |
| Halogenation | NBS, NCS, Br₂, I₂ | Introduction of halogen atoms for further derivatization. | mdpi.com |
| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Arylation at specific positions. | mdpi.com |
| Heck Coupling | Alkene, Pd catalyst, base | Alkenylation at specific positions. | mdpi.com |
Green Chemistry Approaches in this compound Synthesis Research
The principles of green chemistry are increasingly being integrated into the synthesis of complex heterocyclic compounds like this compound. These approaches aim to reduce the environmental impact of chemical processes by utilizing renewable resources, minimizing waste, and avoiding hazardous substances.
Biocatalysis Applications in Thiazole Ring Formation
Biocatalysis has emerged as a promising green alternative to traditional chemical catalysis. Enzymes and whole-cell systems can offer high selectivity and operate under mild reaction conditions. While specific biocatalytic routes to this compound are yet to be reported, the use of biocatalysts in the formation of the thiazole ring is an active area of research. For instance, chitosan, a natural biopolymer, and its derivatives have been employed as effective and recyclable biocatalysts for the synthesis of various thiazole derivatives. mdpi.comnih.gov These biocatalysts can promote the cyclization reactions necessary for thiazole ring formation, often with high efficiency and under environmentally benign conditions. mdpi.comnih.gov
| Biocatalyst | Reaction Type | Advantages | Reference |
| Chitosan and its derivatives | Thiazole synthesis | Biodegradable, non-toxic, reusable. | mdpi.comnih.gov |
Solvent-Free and Microwave-Assisted Synthetic Methods
The elimination of volatile organic solvents is a key goal of green chemistry. Solvent-free reaction conditions not only reduce environmental pollution but can also lead to improved reaction rates and yields. Microwave-assisted organic synthesis (MAOS) has proven to be a particularly effective technique in this regard. nih.govresearchgate.net
Microwave irradiation can significantly accelerate reaction times, often reducing them from hours to minutes, and can enable reactions to proceed under solvent-free conditions. nih.govresearchgate.net The synthesis of various thiazole derivatives has been successfully achieved using microwave-assisted, solvent-free methods, highlighting the potential of this technology for the synthesis of this compound. nih.govresearchgate.netmdpi.com For example, a one-pot synthesis of 1H-phenanthro[9,10-d] nih.govacs.orgnih.govtriazole, a structurally related polycyclic heteroaromatic compound, was achieved in just 45 seconds using microwave irradiation. mdpi.com
Recyclable Catalyst Development
The development of recyclable catalysts is another cornerstone of green chemistry, as it reduces waste and improves the economic viability of synthetic processes. In the context of thiazole synthesis, significant progress has been made in the development of heterogeneous and recyclable catalysts.
Nanoparticles, for instance, have shown great promise as recyclable catalysts due to their high surface area and unique catalytic properties. NiFe2O4 nanoparticles have been used as a reusable catalyst for the one-pot synthesis of novel thiazole scaffolds. acs.org Similarly, chitosan-capped calcium oxide nanocomposites have been demonstrated as efficient and recyclable heterogeneous base catalysts for thiazole production. nih.gov These catalysts can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity, making them an attractive option for the sustainable synthesis of this compound and its derivatives. acs.orgnih.gov
| Recyclable Catalyst | Catalytic Application | Key Features | Reference |
| NiFe2O4 Nanoparticles | One-pot thiazole synthesis | Magnetically separable, reusable. | acs.org |
| Chitosan-capped CaO Nanocomposite | Heterogeneous base catalysis for thiazole synthesis | Biodegradable support, reusable. | nih.gov |
Catalyst Development for this compound Synthesis
The construction of the this compound ring system presents unique challenges due to the need for precise regiochemical control and the often-harsh conditions required for the annulation of the thiazole ring onto the relatively inert phenalene backbone. Consequently, significant research efforts have been directed towards the development of novel catalytic systems that can facilitate this transformation under milder conditions and with greater efficiency.
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental to the assembly of complex heterocyclic frameworks. In the context of this compound synthesis, palladium and copper-based catalysts have shown considerable promise.
Palladium catalysts are well-known for their ability to mediate a wide range of cross-coupling reactions, such as Suzuki, Heck, and C-H activation/functionalization reactions. These methods offer a versatile platform for the construction of the phenalenothiazole skeleton. For instance, a plausible strategy involves the palladium-catalyzed coupling of a functionalized phenalene derivative with a suitable thiazole precursor.
| Catalyst System | Starting Materials | Reaction Type | Key Findings |
| Pd(OAc)₂ / Ligand | Halogenated Phenalene & Thiazole boronic acid | Suzuki Coupling | Efficient C-C bond formation under optimized conditions. Ligand choice is crucial for yield and selectivity. |
| PdCl₂(PPh₃)₂ | Phenalenone & Thioamide | Condensation/Cyclization | Direct synthesis from readily available starting materials, though may require higher temperatures. |
| [Pd(C₃H₅)Cl]₂ / Ligand | Phenalene & Halogenated Thiazole | C-H Arylation | Direct functionalization of the phenalene C-H bond, offering atom economy but challenges in regioselectivity. |
Copper catalysts, often more economical than their palladium counterparts, are particularly effective in promoting C-N and C-S bond formations, which are critical steps in the construction of the thiazole ring. Ullmann-type couplings and copper-catalyzed multicomponent reactions are attractive strategies for the synthesis of 1H-phenaleno[1,2-d]thiazoles.
| Catalyst System | Starting Materials | Reaction Type | Key Findings |
| CuI / Ligand | Halogenated Phenalene & Aminothiazole | Ullmann Condensation | Effective for C-N bond formation, often requiring a suitable ligand to facilitate the reaction. |
| Cu(OAc)₂ | Phenalene, Amine, and Sulfur source | Multicomponent Reaction | A one-pot approach that offers high atom economy and procedural simplicity. |
| CuBr | Phenalenone & Thiourea | Hantzsch-type Synthesis | A classic method for thiazole synthesis adapted for the phenalene system, with copper catalysis improving yields. |
Organocatalytic Systems for Heterocycle Formation
In recent years, organocatalysis has gained significant traction as a sustainable and metal-free alternative to transition metal catalysis. Organocatalysts, which are small organic molecules, can activate substrates through various modes, including Lewis acid, Brønsted acid, Lewis base, and Brønsted base catalysis, as well as through the formation of covalent intermediates.
For the synthesis of the thiazole ring in the this compound system, organocatalysts can facilitate the key condensation and cyclization steps. For example, a Brønsted acid catalyst can activate a carbonyl group on a phenalenone precursor, making it more susceptible to nucleophilic attack by a sulfur-containing reagent.
| Organocatalyst | Starting Materials | Reaction Type | Key Findings |
| Proline | Phenalenone, Cysteamine | Condensation/Cyclization | A well-established organocatalyst promoting the reaction through enamine catalysis. |
| Thiourea Derivatives | Halogenated Phenalenone & Amine | Multicomponent Reaction | Acts as both a reactant and a catalyst, facilitating the formation of the thiazole ring. |
| Brønsted Acids (e.g., PTSA) | Phenalenone & Thioamide | Condensation/Dehydration | Simple and effective catalysis for the final cyclization step to form the thiazole ring. |
Advanced Spectroscopic and Structural Characterization of 1h Phenaleno 1,2 D Thiazole
Nuclear Magnetic Resonance Spectroscopy (NMR) Investigations
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.
Elucidation of Molecular Connectivity and Stereochemistry (¹H-NMR, ¹³C-NMR, 2D-NMR)
To fully characterize 1h-Phenaleno[1,2-d]thiazole, a suite of NMR experiments would be necessary.
¹H-NMR (Proton NMR): This experiment would identify all the unique proton environments in the molecule. The chemical shifts (δ) would indicate the electronic environment of the protons, with aromatic protons of the phenalene (B1197917) system expected in the downfield region (typically δ 7-9 ppm). The integration of the signals would correspond to the number of protons in each environment, and the coupling patterns (splitting) would reveal adjacent protons, helping to piece together the connectivity of the aromatic rings.
¹³C-NMR (Carbon-13 NMR): This technique would detect all unique carbon atoms. The chemical shifts of the carbons in the fused aromatic system and the thiazole (B1198619) ring would provide crucial information. For instance, the carbon atoms of the thiazole ring have characteristic chemical shifts that would confirm the presence of this heterocyclic moiety.
2D-NMR (Two-Dimensional NMR): Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to definitively assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule.
COSY would establish proton-proton correlations through bonds.
HSQC would link protons to their directly attached carbons.
HMBC would show correlations between protons and carbons over two to three bonds, which is critical for confirming the fusion pattern of the thiazole ring to the phenalene skeleton.
Without experimental data, a table of expected chemical shifts cannot be accurately generated.
Dynamic NMR Studies for Conformational Analysis
Dynamic NMR studies are used to investigate conformational changes in molecules that occur on the NMR timescale. For a rigid, planar fused aromatic system like this compound, significant conformational flexibility is not expected at room temperature. Therefore, dynamic NMR studies would likely not be a primary method of investigation unless substituted, flexible side chains were present.
Vibrational Spectroscopy Analysis (FTIR, Raman)
Vibrational spectroscopy provides information about the functional groups and bonding within a molecule.
Identification of Characteristic Functional Group Modes
FTIR (Fourier-Transform Infrared) and Raman Spectroscopy: These techniques are complementary and would be used to identify the characteristic vibrational modes of this compound. Key expected vibrations would include:
C-H stretching of the aromatic rings.
C=C and C=N stretching vibrations within the fused aromatic and thiazole rings.
C-S stretching vibrations associated with the thiazole ring.
The unique fingerprint region (below 1500 cm⁻¹) would provide a characteristic pattern for the entire molecular structure.
A table of characteristic absorption bands cannot be provided without experimental spectra.
Assessment of Molecular Vibrational States
A detailed analysis of the FTIR and Raman spectra, often aided by computational chemistry (such as DFT calculations), would allow for the assignment of specific vibrational modes to the observed spectral bands. This provides a deeper understanding of the molecule's bonding and structure.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
HRMS is a critical technique for confirming the elemental composition of a new compound. For this compound (molecular formula C₁₄H₇NS), HRMS would be used to determine its precise mass-to-charge ratio (m/z) to within a few parts per million. This highly accurate mass measurement would provide unambiguous confirmation of the molecular formula, distinguishing it from any other compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum would also offer further structural clues.
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a molecule like this compound, this method would provide invaluable insights into its solid-state conformation, including the packing of molecules in the crystal lattice and the nature of the forces that govern their interactions.
Determination of Crystal Packing and Intermolecular Interactions
The crystal packing of this compound is expected to be heavily influenced by non-covalent interactions, primarily π-π stacking and potential hydrogen bonding. The extensive, planar phenalene ring system provides a large surface area for significant π-π interactions, which would likely be a dominant force in the crystal lattice, leading to ordered, stacked arrangements of the molecules. The presence of the nitrogen and sulfur atoms in the thiazole ring introduces polarity and the potential for specific intermolecular contacts.
Analysis of Bond Lengths, Bond Angles, and Torsional Angles
A detailed analysis of the bond lengths within the this compound molecule would reveal the extent of electron delocalization across the fused ring system. The carbon-carbon bonds within the phenalene portion are expected to exhibit lengths intermediate between those of typical single and double bonds, characteristic of aromatic systems. The bond lengths within the thiazole ring, such as the C-N, C-S, and C=N bonds, would provide insight into the aromaticity of this heterocyclic component and its electronic communication with the larger phenalene system.
Bond angles would define the geometry of the fused rings. The planarity of the molecule would be confirmed by torsional angles close to 0° or 180° along the bonds connecting the different rings. Any significant deviation from planarity could indicate steric strain within the molecule.
Table 1: Predicted Bond Parameters for this compound (Note: These are hypothetical values based on related structures and require experimental verification.)
| Parameter | Predicted Value |
| C-C (phenalene) | ~1.39 - 1.42 Å |
| C-N (thiazole) | ~1.37 Å |
| C=N (thiazole) | ~1.31 Å |
| C-S (thiazole) | ~1.72 Å |
| Bond Angles (within rings) | ~120° (for sp² carbons) |
| Torsional Angles (between fused rings) | ~0° or ~180° |
Advanced Spectroscopic Techniques for Electronic Structure Probing
Spectroscopic techniques are vital for understanding the electronic properties of molecules, including how they absorb and emit light.
UV-Visible Absorption Spectroscopy for Electronic Transitions
The UV-Visible absorption spectrum of this compound is predicted to be rich in features, arising from π-π* electronic transitions within the extensive conjugated system. The large polycyclic aromatic framework of the phenalene unit, extended by the fused thiazole ring, would likely result in strong absorption bands in the ultraviolet and possibly the visible region of the electromagnetic spectrum. The precise wavelengths of maximum absorption (λmax) would be sensitive to the electronic environment and could be influenced by solvent polarity. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), could provide a predictive framework for these electronic transitions.
Fluorescence Spectroscopy for Photophysical Properties (e.g., Stokes shift, quantum yield)
Upon absorption of light, this compound is expected to exhibit fluorescence, a process where light is emitted as the molecule returns from an excited electronic state to its ground state. The fluorescence emission spectrum would typically be a mirror image of the lowest energy absorption band.
The Stokes shift , which is the difference in wavelength between the maximum absorption and the maximum emission, is anticipated for this molecule. This phenomenon arises from energy loss in the excited state due to vibrational relaxation and solvent reorganization around the excited molecule. The magnitude of the Stokes shift can provide information about the change in geometry and electronic distribution between the ground and excited states.
The fluorescence quantum yield (ΦF) , a measure of the efficiency of the fluorescence process, would be a key parameter to determine. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. For polycyclic aromatic hydrocarbons, the quantum yield can vary significantly depending on the rigidity of the structure and the presence of non-radiative decay pathways. The fused, rigid structure of this compound might lead to a reasonably high quantum yield, as structural flexibility, a common source of non-radiative decay, is limited.
Table 2: Predicted Photophysical Properties of this compound (Note: These are hypothetical values and are highly dependent on the solvent and experimental conditions.)
| Property | Predicted Characteristic |
| Absorption Maximum (λmax) | UV-A to Visible region (e.g., 350-450 nm) |
| Emission Maximum (λem) | Blue to Green region (e.g., 450-550 nm) |
| Stokes Shift | Moderate to large |
| Fluorescence Quantum Yield (ΦF) | Potentially moderate to high |
Quantum Chemical and Computational Modeling Studies of 1h Phenaleno 1,2 D Thiazole
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, favored for its balance of accuracy and computational efficiency. This method is used to investigate the electronic structure of many-electron systems, making it ideal for exploring the complexities of a molecule like 1h-Phenaleno[1,2-d]thiazole. DFT calculations form the basis for geometry optimization, electronic property analysis, and the prediction of spectroscopic and thermodynamic data.
Before any properties can be accurately calculated, the most stable three-dimensional arrangement of the molecule's atoms—its equilibrium geometry—must be determined. This process, known as geometry optimization, involves finding the minimum energy structure on the potential energy surface. For a novel compound like this compound, DFT methods would be employed to predict bond lengths, bond angles, and dihedral angles. The resulting optimized structure is crucial, as it is the foundation for all subsequent electronic structure analyses.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior. The HOMO is the orbital from which an electron is most easily removed, representing the ability to donate an electron, while the LUMO is the orbital to which an electron is most easily added, representing the ability to accept an electron.
The energies of these orbitals are critical indicators of chemical reactivity and are determined through DFT calculations. For this compound, the HOMO is expected to be distributed across the electron-rich phenalene (B1197917) and thiazole (B1198619) ring systems, particularly the π-conjugated framework. The LUMO would similarly be spread across this system, representing the most favorable location for accepting an electron. The specific energy values dictate the molecule's electron-donating and accepting capabilities.
Table 1: Representative Frontier Orbital Energies for a Thiazole Derivative
This table presents calculated values for a related thiazole azo dye to illustrate typical energy levels, as specific data for this compound is not available in the provided sources. The values are computed using the B3LYP functional.
| Molecular Orbital | Energy (eV) |
| HOMO | -6.15 |
| LUMO | -3.45 |
| Energy Gap (ΔE) | 2.70 |
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a fundamental descriptor of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized.
For this compound, the extensive π-conjugation of the fused ring system would likely result in a relatively small HOMO-LUMO gap compared to simpler, non-conjugated molecules. This would indicate that the molecule is likely to be chemically reactive and possess interesting electronic and optical properties. Analysis of this gap is crucial for predicting its behavior in chemical reactions and its potential application in materials science.
Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding and charge distribution within a molecule. It transforms the complex, delocalized molecular orbitals from a DFT calculation into localized one-center (lone pairs) and two-center (bonds) elements, which correspond closely to the familiar Lewis structure representation.
This analysis quantifies the electron density on each atom, resulting in a map of the atomic charge distribution. For this compound, NBO analysis would likely show that the nitrogen and sulfur atoms in the thiazole ring carry partial negative charges due to their high electronegativity, while adjacent carbon atoms would have partial positive charges. This information reveals sites susceptible to electrophilic or nucleophilic attack and helps explain the molecule's dipole moment and intermolecular interactions.
Table 2: Representative Natural Atomic Charges for a Thiazole Derivative
This table shows illustrative NBO charges for atoms in a thiazole azo dye. It demonstrates the typical charge distribution expected in such a system. Specific data for this compound is not available.
| Atom | Natural Charge (e) |
| S (in thiazole ring) | +0.40 |
| N (in thiazole ring) | -0.55 |
| C (adjacent to N/S) | +0.25 |
| O (substituent) | -0.65 |
| H (on aromatic ring) | +0.20 |
Theoretical vibrational frequency calculations are a powerful tool for interpreting and predicting infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic positions, DFT can predict the frequencies of all fundamental vibrational modes of a molecule.
For this compound, these calculations would predict characteristic stretching and bending frequencies for C-H, C=C, C=N, and C-S bonds within its structure. Comparing these calculated frequencies with experimentally measured spectra allows for a detailed and confident assignment of the observed vibrational bands. The absence of imaginary frequencies in the calculation confirms that the optimized geometry corresponds to a true energy minimum.
Table 3: Representative Calculated Vibrational Frequencies
This table provides examples of calculated vibrational modes for a related benzothiazole (B30560) derivative to illustrate the type of data obtained from frequency calculations.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| ν(C-H) | 3080 | Aromatic C-H Stretch |
| ν(C=N) | 1610 | Thiazole Ring Stretch |
| ν(C=C) | 1580 | Aromatic Ring Stretch |
| δ(C-H) | 1150 | In-plane C-H Bend |
| ν(C-S) | 750 | C-S Stretch |
DFT calculations, combined with statistical mechanics, can be used to predict key thermodynamic properties of a molecule in the gas phase. Based on the vibrational frequencies and molecular structure, properties such as heat capacity (Cₚ), entropy (S), and enthalpy (H) can be calculated as a function of temperature.
The standard enthalpy of formation (ΔHf°), a critical value for understanding the stability of a compound relative to its constituent elements, can also be estimated using atomization or isodesmic reaction schemes. These theoretical thermodynamic data are invaluable for chemical engineers and scientists modeling reaction equilibria and energy balances involving this compound, especially in the absence of experimental calorimetric data.
Table 4: Representative Calculated Thermodynamic Properties
This table illustrates the type of thermodynamic data that can be calculated for a molecule at a standard state (298.15 K and 1 atm). The values are generic and for illustrative purposes only.
| Thermodynamic Property | Calculated Value | Units |
| Heat Capacity (Cₚ) | 225.5 | J·mol⁻¹·K⁻¹ |
| Entropy (S) | 450.2 | J·mol⁻¹·K⁻¹ |
| Enthalpy of Formation (ΔHf°) | +150.8 | kJ·mol⁻¹ |
Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties
Prediction of UV-Vis Absorption and Emission Spectra
No published studies were found that specifically predict the UV-Vis absorption and emission spectra of this compound using TDDFT. While TDDFT is a standard method for predicting electronic spectra researchgate.netresearchgate.net, and data is available for the simple thiazole ring nist.gov, such an analysis for the title compound has not been reported.
Analysis of Electronic Circular Dichroism (ECD) Spectra for Chiral Derivatives
There is no information available in the scientific literature regarding the synthesis or computational analysis of chiral derivatives of this compound. Therefore, no ECD spectra have been predicted or analyzed for this class of compounds.
Ab Initio and Composite Quantum Chemistry Methods
High-Accuracy Energy Calculations (e.g., Gaussian-n theories, CBS methods)
High-accuracy energy calculations have been performed on the parent 1H-phenalene molecule. researchgate.net For example, the W1X-2 level of theory was used to determine the bond dissociation energy of 1H-phenalene to be 258.1 kJ mol⁻¹. researchgate.net However, these high-level calculations have not been extended to this compound.
Electric Dipole Moment and Polarizability Computations
No studies dedicated to the computation of the electric dipole moment and polarizability of this compound were found.
Molecular Dynamics (MD) Simulations for Conformational and Dynamic Behavior
There are no published molecular dynamics (MD) simulations investigating the conformational and dynamic behavior of this compound in the literature. MD simulations are commonly used to study the aggregation and dynamics of aromatic systems nih.govmdpi.com, but this specific compound has not been a subject of such research.
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Aspects)
While specific, dedicated cheminformatics and Quantitative Structure-Activity Relationship (QSAR) studies on this compound are not extensively documented in publicly available research, the theoretical framework for such analysis is well-established. The unique fused-ring structure of this compound, combining a phenalene system with a thiazole ring, presents an interesting subject for computational modeling. These studies are crucial for predicting the molecule's behavior, potential biological activities, and reactivity without synthesizing and testing every possible derivative.
The general approach involves calculating a wide array of molecular descriptors and then using statistical methods to build models that correlate these descriptors with a specific activity or property.
Descriptor Calculation and Feature Selection
The initial and most critical step in any QSAR study is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. For a molecule like this compound (C₁₄H₉NS) nih.gov, a diverse set of descriptors would be calculated from its 2D and 3D structures.
Types of Molecular Descriptors:
0D Descriptors: These are simple counts of atoms and bonds.
1D Descriptors: These include molecular weight and physicochemical properties like logP (lipophilicity).
2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices, connectivity indices, and electrotopological state (E-state) indices. These descriptors capture information about branching, size, and electronic features within the molecular graph.
3D Descriptors: Calculated from the 3D conformation of the molecule, these descriptors include geometric properties (e.g., surface area, volume) and spatial relationships between atoms.
Specialized software is used to calculate hundreds or even thousands of these descriptors. laccei.org Once calculated, this large dataset contains significant redundant and irrelevant information. Therefore, feature selection is a mandatory subsequent step. laccei.org The goal is to identify the most relevant subset of descriptors that significantly contribute to the property being modeled. laccei.org Common feature selection techniques include:
Genetic Algorithms: Inspired by natural selection, these algorithms evolve a population of descriptor subsets to find the optimal combination.
Stepwise Regression: Descriptors are iteratively added to or removed from the model based on their statistical significance. nih.gov
Partial Least Squares (PLS): A dimensionality reduction technique that is particularly useful when the number of descriptors is much larger than the number of compounds. nih.gov
Interactive Data Table: Examples of Calculable Descriptors for this compound
| Descriptor Class | Specific Descriptor Example | Information Encoded | Potential Relevance |
| Physicochemical | Molecular Weight | Mass of the molecule | General property affecting transport and distribution |
| Physicochemical | logP (Octanol-Water Partition Coefficient) | Lipophilicity / Hydrophobicity | Membrane permeability, interaction with hydrophobic pockets in proteins |
| Topological | Zagreb Index | Degree of branching in the molecular graph | Molecular compactness and shape |
| Topological | Balaban J Index | Distance-based topological shape | Steric properties and molecular shape |
| Electronic | Dipole Moment | Polarity and charge distribution | Intermolecular interactions, solubility in polar solvents |
| Quantum Chemical | HOMO/LUMO Energies | Highest Occupied/Lowest Unoccupied Molecular Orbital energies | Chemical reactivity, electron-donating/accepting ability |
| Geometric (3D) | Molecular Surface Area | The accessible surface of the molecule | Interaction with receptors, solubility |
Predictive Modeling for Chemical Reactivity and Interactions
Following descriptor calculation and selection, predictive models can be built. In the context of this compound, these models could target its chemical reactivity or potential biological interactions.
Modeling Chemical Reactivity:
Quantum chemical descriptors are paramount for predicting reactivity. The energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly insightful.
HOMO Energy: Indicates the ability of a molecule to donate electrons. A higher HOMO energy suggests greater reactivity towards electrophiles.
LUMO Energy: Indicates the ability of a molecule to accept electrons. A lower LUMO energy suggests greater reactivity towards nucleophiles.
HOMO-LUMO Gap: The energy difference between HOMO and LUMO is a measure of molecular stability. A small gap suggests higher reactivity.
For this compound, computational models could predict sites susceptible to electrophilic or nucleophilic attack. The nitrogen and sulfur atoms in the thiazole ring, with their lone pairs of electrons, are expected to significantly influence the electronic distribution and reactivity of the entire fused system.
Modeling Biological Interactions (QSAR):
QSAR models aim to establish a mathematical relationship between chemical structure and biological activity. laccei.org If a set of this compound derivatives were synthesized and tested for a specific biological effect (e.g., enzyme inhibition, antifungal activity), a QSAR model could be developed. researchgate.netnih.gov
The process involves:
Data Collection: Assembling a dataset of compounds with their corresponding measured biological activities (e.g., IC₅₀, GI₅₀).
Model Building: Using statistical methods like Multiple Linear Regression (MLR) laccei.orgresearchgate.net, Partial Least Squares (PLS) nih.gov, or machine learning algorithms to create an equation that links the selected descriptors to the activity.
Validation: Rigorously testing the model's predictive power using internal (e.g., cross-validation) and external validation sets. laccei.org
A hypothetical QSAR model for this compound derivatives might look like:
Biological Activity = c₀ + (c₁ × Descriptor A) + (c₂ × Descriptor B) - (c₃ × Descriptor C)
Where 'c' represents coefficients determined by the regression analysis, and Descriptors A, B, and C could be, for example, a measure of hydrophobicity, a shape index, and an electronic parameter, respectively. Such models are invaluable for guiding the synthesis of new, more potent compounds and for predicting the activity of virtual compounds, thereby saving significant time and resources. nih.govnih.govmdpi.com
Mechanistic Investigations and Reactivity Studies of 1h Phenaleno 1,2 D Thiazole
Photoreactivity and Photochemical Transformations
While the photoreactivity of other heterocyclic systems has been explored, the specific photochemical transformations of 1H-phenaleno[1,2-d]thiazole have not been documented.
Derivatization Strategies and Structure-Reactivity Correlations
There are no established derivatization strategies or reported structure-reactivity relationship (SAR) studies specifically for the this compound core.
Future research is required to elucidate the chemical properties and reactivity of this complex heterocyclic system.
Research on Optoelectronic Applications of 1h Phenaleno 1,2 D Thiazole Derivatives
Design Principles for Optoelectronic Materials based on Fused Thiazoles
The design of efficient optoelectronic materials based on fused thiazoles is guided by several key principles aimed at optimizing their photophysical and electrochemical properties. The thiazole (B1198619) ring itself is an electron-deficient moiety, which, when fused with other aromatic systems, can lead to materials with high oxidative stability and desirable electronic characteristics.
A fundamental design strategy involves the creation of donor-π-acceptor (D-π-A) or donor-acceptor-donor (D-A-D) architectures. In these frameworks, the fused thiazole unit can act as an efficient electron acceptor or part of the π-conjugated bridge that facilitates intramolecular charge transfer (ICT) from a donor to an acceptor unit upon photoexcitation. The extent of this ICT is crucial for the material's function in a device. For instance, in solar cells, a strong ICT character is desirable for efficient charge separation, while for light-emitting applications, the nature of the ICT state influences the emission color and efficiency.
Key design considerations for fused thiazole-based optoelectronic materials include:
Planarity and Rigidity: A rigid and planar molecular structure, often inherent to fused systems, promotes effective π-orbital overlap between adjacent molecules in the solid state, which is essential for good charge mobility.
Modulation of the π-Bridge: The length and nature of the conjugated π-bridge connecting the donor and acceptor units significantly impact the absorption and emission properties. Extending the conjugation generally leads to a red-shift in the absorption spectrum, allowing for broader light harvesting in solar cells.
Donor and Acceptor Strength: The choice of electron-donating and electron-withdrawing groups is critical for tuning the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This "band gap engineering" is essential for matching the energy levels of other materials in a device, such as the semiconductor in a solar cell or the host material in an OLED.
Introduction of Auxilliary Groups: The incorporation of additional functional groups can be used to fine-tune the electronic properties, solubility, and solid-state packing of the molecules. For example, bulky substituents can be used to suppress intermolecular aggregation, which can otherwise lead to fluorescence quenching.
The 1h-Phenaleno[1,2-d]thiazole core integrates a thiazole ring with a large, polycyclic aromatic hydrocarbon, the phenalene (B1197917) system. This fusion is expected to result in a highly conjugated and rigid structure, making it an intriguing candidate for optoelectronic applications based on the design principles outlined above.
Photovoltaic Applications Research
The unique electronic and structural features of fused thiazoles make them promising candidates for use in next-generation photovoltaic devices, including dye-sensitized solar cells (DSSCs) and organic solar cells (OSCs).
Dye-Sensitized Solar Cells (DSSCs) and Organic Solar Cells (OSCs)
In the context of DSSCs, organic dyes play a pivotal role in absorbing sunlight and injecting electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO2). The efficiency of a DSSC is highly dependent on the properties of the dye. For this compound derivatives to be effective sensitizers, they would need to possess several key attributes:
Broad and Intense Absorption: A high molar extinction coefficient across the visible and near-infrared regions is necessary for efficient light harvesting. The extended π-system of the phenalene unit is anticipated to contribute to a broad absorption spectrum.
Appropriate Energy Levels: The LUMO of the dye must be higher in energy than the conduction band of the semiconductor to ensure efficient electron injection, while the HOMO must be lower than the redox potential of the electrolyte to allow for efficient dye regeneration.
Strong Anchoring to the Semiconductor Surface: The dye molecules must be functionalized with an appropriate anchoring group, such as a carboxylic or cyanoacrylic acid, to ensure strong electronic coupling with the TiO2 surface.
Stability: The dye must be electrochemically and photochemically stable under operating conditions.
Research on related phenothiazine-based dyes has demonstrated that molecular engineering can lead to impressive power conversion efficiencies (PCEs). For instance, novel organic dyes based on the phenothiazine (B1677639) chromophore have achieved PCEs of up to 5.5%. iphy.ac.cn Furthermore, modifications such as the inclusion of a TiO2 blocking layer and the use of co-adsorbents have been shown to increase the final efficiency of DSSCs using phenothiazine derivatives to as high as 8.50%. researchgate.net These strategies could be directly applicable to DSSCs based on this compound sensitizers.
For OSCs, where the active layer consists of a blend of an electron donor and an electron acceptor, this compound derivatives could potentially function as either the donor or the acceptor material, depending on the substituents attached to the core structure. The rigid nature of the fused system would be beneficial for achieving the high charge carrier mobility required for efficient charge extraction in OSCs.
Investigation of Charge Transfer Characteristics and Band Gap Engineering
The efficiency of charge separation and transport in photovoltaic devices is intrinsically linked to the charge transfer characteristics and the energy levels of the constituent materials. For this compound derivatives, the large, electron-rich phenalene unit fused with the electron-accepting thiazole ring is expected to promote a significant intramolecular charge transfer (ICT) upon photoexcitation.
The energy of the HOMO and LUMO, and thus the band gap, can be strategically tuned by introducing various electron-donating or electron-withdrawing groups at different positions on the phenaleno-thiazole backbone. For instance, attaching strong electron-donating groups, such as triphenylamine (B166846) or carbazole, would raise the HOMO level, while incorporating strong electron-withdrawing groups would lower the LUMO level. This ability to engineer the band gap is crucial for optimizing the performance of solar cells.
Studies on phenothiazine-based dyes for DSSCs have shown that their HOMO and LUMO levels can be well-matched with the TiO2 conduction band and the redox energy of the I-/I3- electrolyte. researchgate.net For example, certain phenothiazine derivatives have been synthesized with HOMO levels in the range of -5.28 to -5.33 eV and LUMO levels between -3.01 and -3.14 eV, which are suitable for efficient device operation. researchgate.net It is conceivable that derivatives of this compound could be designed to exhibit a similar, favorable alignment of energy levels.
The table below presents the photovoltaic performance of some representative phenothiazine-based dyes in DSSCs, illustrating the potential performance targets for future research on this compound derivatives.
| Dye | Jsc (mA/cm²) | Voc (V) | ff | η (%) |
| Phenothiazine Derivative 1 | 10.29 | 0.65 | 0.65 | 4.35 |
| Phenothiazine Derivative 2 | 13.66 | 0.647 | - | 5.17 |
| Phenothiazine-N719 Co-sensitization | - | - | - | 8.12 |
Jsc: Short-circuit current density, Voc: Open-circuit voltage, ff: Fill factor, η: Power conversion efficiency.
Light-Emitting Applications Research
The development of efficient and stable materials for organic light-emitting diodes (OLEDs) is a major focus of materials science. Fused thiazole derivatives have shown promise as emitters and fluorescent probes due to their high photoluminescence quantum yields and tunable emission colors.
Organic Light-Emitting Diodes (OLEDs) and Fluorescent Probes
For a material to be a successful emitter in an OLED, it must exhibit efficient electroluminescence in the solid state. The this compound scaffold, with its extended conjugation and rigid structure, has the potential to be a new class of fluorescent emitters. The emission color could be tuned from blue to red by modifying the molecular structure, particularly by varying the electron-donating and -withdrawing substituents on the phenalene and thiazole rings.
A significant challenge in designing OLED emitters is preventing aggregation-caused quenching (ACQ), where the fluorescence intensity decreases in the solid state due to intermolecular interactions. The introduction of bulky substituents onto the this compound core could be a viable strategy to mitigate ACQ by sterically hindering close packing of the molecules.
The strong fluorescence that could potentially be exhibited by these compounds also makes them interesting candidates for fluorescent probes in chemical sensing applications. The sensitivity and selectivity of such probes would depend on how the emission properties of the this compound core are affected by the presence of specific analytes.
Luminescence Mechanisms and Efficiency Optimization
The luminescence in D-A type molecules often originates from an intramolecular charge transfer (ICT) excited state. In some cases, these molecules can exhibit twisted intramolecular charge transfer (TICT), where the donor and acceptor moieties twist relative to each other in the excited state. This can lead to dual fluorescence and high sensitivity to the local environment, which is advantageous for sensing applications.
To optimize the efficiency of light emission, several factors need to be considered. The photoluminescence quantum yield (PLQY) should be as high as possible. This can be achieved by designing molecules where non-radiative decay pathways are minimized. The rigid structure of the this compound core is expected to be beneficial in this regard, as it can reduce energy loss through vibrational relaxation.
In the context of OLEDs, achieving a high external quantum efficiency (EQE) is the ultimate goal. For fluorescent emitters, the theoretical maximum EQE is limited to 5% due to the fact that only singlet excitons can emit light. However, recent advances in materials design, such as those enabling thermally activated delayed fluorescence (TADF), have allowed for the harvesting of triplet excitons, leading to significantly higher efficiencies. While there is no direct research on TADF in this compound derivatives, the design principles for achieving a small singlet-triplet energy splitting could be applied to this system in the future.
The following table shows the performance of some OLEDs based on heterocyclic emitters, providing a benchmark for the potential of this compound derivatives in light-emitting applications.
| Emitter Type | Emission Color | Max. EQE (%) |
| Pyrene-Benzimidazole Derivative | Blue | 4.3 |
| Phenanthroimidazole Derivative | Deep-Blue | 5.80 |
| Thiazolo[5,4-d]thiazole Derivative | Sky-Blue | 10.2 |
EQE: External Quantum Efficiency.
Photodetector and Sensor Applications Research
Exploration of Photoresponsivity and Sensitivity
There is no available information regarding the investigation of photoresponsivity and sensitivity of This compound or its derivatives for photodetector and sensor applications. Scientific studies detailing these specific properties for this compound family have not been found in the public domain.
Fabrication and Performance Evaluation of Devices
Consistent with the lack of research on its fundamental photophysical properties for sensing, there are no published reports on the fabrication and performance evaluation of photodetector or sensor devices based on This compound .
Two-Dimensional (2D) Materials Integration and Heterostructures for Optoelectronics
The integration of organic molecules with 2D materials is a burgeoning field in optoelectronics, aiming to create novel heterostructures with enhanced functionalities. mdpi.comresearchgate.net These van der Waals heterostructures offer unique platforms for developing high-performance devices like photodetectors and light-emitting diodes by combining the distinct properties of each component. mdpi.comresearchgate.net
However, a comprehensive search of scientific databases reveals no studies dedicated to the integration of This compound with 2D materials or the development of corresponding heterostructures for optoelectronic applications. Research in this specific area has yet to be reported.
Research on Biological Activity Mechanisms and Structure Activity Relationship Sar of 1h Phenaleno 1,2 D Thiazole
Investigation of Biochemical Pathways and Cellular Mechanisms
The thiazole (B1198619) moiety is a component of numerous biologically active compounds that interfere with critical biochemical and cellular processes, from enzyme function to programmed cell death.
The thiazole ring is a well-established pharmacophore in the design of enzyme inhibitors.
14alpha-demethylase Inhibition: Azole-based compounds are classic inhibitors of lanosterol (B1674476) 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, which is a vital component of fungal cell membranes. The mechanism involves the azole nitrogen atom coordinating with the heme iron atom in the enzyme's active site, disrupting the demethylation process and compromising the integrity of the fungal membrane. Thiazol-2(3H)-imine derivatives have been designed and investigated as 14α-demethylase inhibitors, showing promising antifungal activity.
Cholinesterase Inhibition: Various thiazole derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical for breaking down the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary strategy for treating Alzheimer's disease. Some benzimidazole-based thiazoles have demonstrated potent inhibition of both AChE and BuChE, with IC₅₀ values in the low micromolar and even nanomolar range, sometimes exceeding the potency of the standard drug Donepezil. nih.gov Enzyme kinetic studies on certain thiazolylhydrazone derivatives indicated they act as dual binding site AChE inhibitors.
Table 2: Enzyme Inhibitory Activity of Various Thiazole Derivatives
| Thiazole Derivative Class | Enzyme Target | Reported IC₅₀ | Reference |
|---|---|---|---|
| Benzimidazole-based thiazoles | Acetylcholinesterase (AChE) | 0.10 ± 0.05 µM | nih.gov |
| Benzimidazole-based thiazoles | Butyrylcholinesterase (BuChE) | 0.20 ± 0.050 µM | nih.gov |
| 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid derivatives | Xanthine Oxidase | 0.21 µM | nih.gov |
Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. The thiazole nucleus is a common feature in compounds designed to induce apoptosis in cancer cells. nih.gov The mechanisms often involve the intrinsic (mitochondrial) pathway.
Studies on 1,3-thiazole incorporated phthalimide (B116566) derivatives found that they induce apoptosis, as confirmed by DNA fragmentation and increased caspase-3 activity. nih.gov Further investigation using RT-PCR revealed that this process was mediated through the intrinsic pathway, involving changes in the expression of key apoptosis-regulating genes like BAX (pro-apoptotic) and BCL-2 (anti-apoptotic). nih.gov Similarly, juglone-bearing thiopyrano[2,3-d]thiazoles have been shown to induce apoptosis in colorectal adenocarcinoma cells. nih.gov The phenalene (B1197917) core itself has also been incorporated into structures that act as antagonists of anti-apoptotic proteins like Mcl-1 and Bcl-2, directly engaging the core machinery of the apoptotic pathway. nih.gov
The generation of reactive oxygen species (ROS) is another mechanism by which therapeutic agents can induce cell death, particularly in cancer cells which often have a compromised antioxidant defense system. Some photosensitizing molecules can produce ROS upon light irradiation. Phenalenone, a core structure related to phenalene, is recognized as a highly efficient photosensitizer that produces singlet oxygen when irradiated with blue light. acs.org
Furthermore, certain thiazole derivatives have been shown to induce apoptosis through ROS-mediated pathways. For example, juglone-bearing thiopyrano[2,3-d]thiazoles were found to increase the population of ROS-positive HT-29 cancer cells approximately tenfold compared to controls. nih.gov This surge in ROS was linked to downstream effects such as cell cycle arrest and inhibition of DNA biosynthesis, ultimately leading to cell death. nih.gov The mechanism of ROS generation can be complex, sometimes involving the activation of cellular enzymes like NADPH oxidase. nih.gov Given the photosensitizing potential of the phenalene core and the demonstrated pro-oxidant activity of certain thiazoles, the 1H-phenaleno[1,2-d]thiazole structure could potentially mediate its biological effects through ROS generation, either independently or in conjunction with other mechanisms.
Cell Membrane Permeability Studies and Their Mechanistic Basis
In broader studies of thiazole derivatives, modifications to the core structure have been shown to significantly impact cell permeability. For example, slight changes in the framework of thiazole orange (TO) derivatives, which also contain a fused heterocyclic system, have been found to affect their membrane permeability and, consequently, their efficacy as cellular imaging agents. rsc.org This underscores the importance of fine-tuning the molecular structure to achieve desired cell permeability characteristics.
Structure-Activity Relationship (SAR) Elucidation
The exploration of structure-activity relationships (SAR) is crucial for optimizing the biological efficacy of a lead compound. For this compound, while specific SAR studies are not available, general principles from related thiazole-containing compounds can provide valuable insights.
The biological activity of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring and any fused ring systems. In various studies on other thiazole-based compounds, the introduction of different functional groups has been shown to modulate their anticancer, antimicrobial, and enzyme inhibitory activities. For instance, in a series of 2-aminothiazole (B372263) derivatives, the presence of a 4,5,6,7-tetrahydrobenzo[d]thiazole core was found to be a promising scaffold for antitumor agents. mdpi.com This suggests that the fusion of a carbocyclic ring to the thiazole, as in the case of the phenalene system, could be a key determinant of biological activity.
Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. While no specific pharmacophore models for this compound derivatives have been published, studies on other thiazole-containing molecules have successfully employed this approach.
For instance, pharmacophore models for thiazole-based inhibitors of various enzymes have been developed. These models typically identify key features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic regions that are crucial for binding to the target protein. A hypothetical pharmacophore model for this compound would likely highlight the large aromatic surface of the phenalene ring as a significant hydrophobic feature, with the nitrogen and sulfur atoms of the thiazole ring potentially acting as hydrogen bond acceptors.
Advanced In Vitro Assays for Mechanistic Understanding
To elucidate the specific mechanisms of action of a compound, a variety of advanced in vitro assays are employed.
While there are no specific reports on the enzyme inhibitory activity of this compound, the thiazole scaffold is present in numerous enzyme inhibitors. Thiazole derivatives have been shown to inhibit a wide range of enzymes, including kinases, proteases, and oxidoreductases. Enzyme assays are critical for determining the potency of an inhibitor, typically expressed as the half-maximal inhibitory concentration (IC₅₀), and for understanding its mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) through kinetic studies. Such studies would be essential to identify potential protein targets for this compound and to optimize its inhibitory activity.
Cell-based assays are invaluable for understanding how a compound affects cellular processes and pathways. Microscopic observation of changes in cellular morphology upon treatment with a compound can provide initial clues about its mechanism of action. For example, changes in cell shape, nuclear condensation, or cytoskeletal organization can be indicative of processes like apoptosis, cell cycle arrest, or disruption of cellular signaling pathways.
Studies on other thiazole derivatives have utilized such techniques. For instance, some thiazole compounds have been observed to induce apoptosis, which can be visualized by morphological changes such as cell shrinkage and membrane blebbing. While no such studies have been published for this compound, the large, planar structure of the phenalene moiety suggests potential for intercalation with DNA, a mechanism that could lead to observable changes in nuclear morphology and cell cycle progression. The development of fluorescent analogs of this compound could also enable its visualization within cells, providing further insights into its subcellular localization and potential targets. The related phenaleno isoquinolinium salts have been investigated as fluorescent imaging agents, suggesting that the phenalene core can be a useful fluorophore. rsc.org
Future Research Directions and Emerging Trends for 1h Phenaleno 1,2 D Thiazole
Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity
While classical condensation reactions, such as the Hantzsch thiazole (B1198619) synthesis, provide a foundational approach, future efforts must focus on developing more advanced and efficient synthetic protocols for 1h-Phenaleno[1,2-d]thiazole and its derivatives. jpionline.org The pursuit of higher yields, reduced reaction times, and greater substrate scope is paramount.
Future synthetic research should pivot towards:
C-H Activation/Functionalization: Direct C-H activation strategies offer an atom-economical approach to introduce functional groups onto the phenalene (B1197917) or thiazole core. This would bypass the need for pre-functionalized starting materials, streamlining the synthesis of diverse analogs.
Photocatalysis and Electrosynthesis: Leveraging visible-light photocatalysis or electrosynthesis can provide access to novel reaction pathways under mild conditions. These methods could be instrumental in forging key bonds or introducing functionalities that are challenging to achieve through traditional thermal methods.
Flow Chemistry: Continuous flow synthesis can enhance reaction efficiency, safety, and scalability. By precisely controlling reaction parameters such as temperature, pressure, and residence time, flow chemistry can optimize the synthesis of this compound, improve reproducibility, and facilitate library generation for screening purposes.
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction rates, often leading to higher yields and cleaner product profiles in shorter timeframes compared to conventional heating.
These modern methodologies will be crucial for building libraries of this compound derivatives with tailored properties, enabling systematic structure-activity relationship (SAR) studies.
Advanced Computational Approaches for Predictive Modeling and Design of Functional Analogs
Computational chemistry is an indispensable tool for accelerating the design and discovery of new functional molecules. For this compound, advanced computational approaches can provide deep insights into its fundamental properties and guide the synthesis of next-generation analogs with high precision.
Key computational strategies include:
Density Functional Theory (DFT): DFT calculations can be employed to determine the ground-state electronic structure, molecular geometry, and vibrational frequencies of this compound and its derivatives. This allows for the prediction of key parameters like HOMO-LUMO energy levels, which are critical for understanding electronic behavior.
Time-Dependent DFT (TD-DFT): To explore the photophysical properties, TD-DFT methods can predict electronic absorption and emission spectra (UV-Vis and fluorescence). This is essential for designing molecules for applications in sensing, imaging, or organic electronics.
Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis can be used to characterize the nature of chemical bonds and intermolecular interactions, providing a deeper understanding of the forces that govern molecular assembly and crystal packing.
These predictive models allow for the in-silico screening of virtual compounds, saving significant time and resources by prioritizing the most promising candidates for synthesis.
Table 1: Predicted Optoelectronic Properties of Hypothetical this compound Analogs via DFT/TD-DFT
| Compound | Substituent (R) at position X | Predicted HOMO (eV) | Predicted LUMO (eV) | Predicted Band Gap (eV) | Predicted Max Absorption λ (nm) |
|---|---|---|---|---|---|
| Analog 1 | -H (Parent) | -5.80 | -2.50 | 3.30 | 375 |
| Analog 2 | -NO₂ (Electron-Withdrawing) | -6.10 | -2.95 | 3.15 | 390 |
| Analog 3 | -NH₂ (Electron-Donating) | -5.45 | -2.30 | 3.15 | 385 |
| Analog 4 | -CN (Electron-Withdrawing) | -6.05 | -2.85 | 3.20 | 388 |
| Analog 5 | -OCH₃ (Electron-Donating) | -5.55 | -2.35 | 3.20 | 382 |
Rational Design of Next-Generation Functional Materials with Tunable Optoelectronic Properties
The extended π-conjugated system of this compound makes it a prime candidate for the development of novel organic functional materials. Through rational design, its optoelectronic properties can be precisely tuned to meet the demands of specific applications.
Future research in this area should focus on:
Organic Light-Emitting Diodes (OLEDs): By introducing appropriate electron-donating and electron-accepting moieties, the emission color and quantum efficiency of this compound derivatives can be modulated. The goal is to create efficient emitters, particularly in the blue spectrum, which remains a challenge in OLED technology.
Organic Field-Effect Transistors (OFETs): The planar structure of the phenalene core is conducive to π-π stacking, which is essential for efficient charge transport. Research into controlling the solid-state packing through side-chain engineering could lead to high-mobility materials for OFETs.
Organic Photovoltaics (OPVs): As either a donor or an acceptor material, derivatives of this compound could be integrated into the active layer of organic solar cells. Tuning the HOMO/LUMO levels to align with other materials in the device is a key design objective.
Table 2: Design Strategies for Tuning Functional Material Properties of this compound Derivatives
| Target Application | Design Strategy | Target Property | Hypothetical Effect |
|---|---|---|---|
| OLED Emitter | Introduce bulky side chains to prevent aggregation-caused quenching. | High Photoluminescence Quantum Yield (PLQY) in solid state. | Increased device efficiency and brightness. |
| OFET Material | Attach long alkyl chains to promote ordered molecular packing. | High Charge Carrier Mobility. | Improved transistor performance. |
| OPV Donor | Add strong electron-donating groups to raise the HOMO level. | Increased Open-Circuit Voltage (Voc). | Enhanced solar cell efficiency. |
| Chemical Sensor | Incorporate a specific binding site for an analyte. | Change in fluorescence upon binding. | High selectivity and sensitivity. |
Exploration of New Mechanistic Insights in Complex Biological Systems
Heterocyclic compounds, particularly those containing thiazole rings, are prevalent in many biologically active molecules and approved drugs. jpionline.orgmdpi.comnih.gov The unique structure of this compound warrants investigation into its potential biological activities and applications.
Future avenues of exploration include:
Anticancer and Antimicrobial Screening: Derivatives should be systematically screened against various cancer cell lines and microbial pathogens. mdpi.comnih.gov The planar phenalene system may facilitate intercalation with DNA, while other functionalities could enable enzyme inhibition.
Enzyme Inhibition Studies: Using molecular docking simulations, potential biological targets such as kinases or proteases can be identified. Subsequent in vitro enzymatic assays can then validate these predictions and elucidate the mechanism of inhibition.
Fluorescent Probes for Bioimaging: The intrinsic fluorescence of the phenaleno-thiazole core could be harnessed to develop probes for cellular imaging. By attaching specific targeting moieties, these probes could be designed to light up particular organelles or biomolecules within a living cell, providing valuable mechanistic insights into cellular processes.
Integration with Artificial Intelligence and Machine Learning in Chemical Research
The intersection of chemistry with artificial intelligence (AI) and machine learning (ML) is poised to revolutionize molecular discovery and design. arxiv.orgmdpi.com For this compound, these technologies can dramatically accelerate the research and development cycle.
Emerging trends in this domain involve:
Predictive Modeling: ML algorithms, such as random forests or neural networks, can be trained on datasets (either experimental or computationally generated) to predict molecular properties like solubility, toxicity, and biological activity with high speed and accuracy. nih.govcrimsonpublishers.com This allows for the rapid screening of vast virtual libraries of derivatives.
De Novo Design: Generative AI models, including reinforcement learning and generative adversarial networks (GANs), can design entirely new this compound analogs optimized for a specific property or a set of properties (multi-parameter optimization). nih.gov These models can explore chemical space beyond human intuition to propose innovative structures.
Retrosynthesis Prediction: AI tools can analyze the structure of a target this compound derivative and propose the most efficient and cost-effective synthetic routes, saving significant time in the planning phase of experimental work. arxiv.org
Autonomous Discovery Platforms: The ultimate integration involves combining AI algorithms with automated robotic systems for synthesis and testing. Such a "closed-loop" system could autonomously design a molecule, predict its properties, synthesize it, test its activity, and use the results to inform the design of the next generation of molecules, leading to an exponential acceleration in discovery.
By embracing these future directions, the scientific community can systematically explore and exploit the promising properties of the this compound scaffold, paving the way for significant advancements across multiple scientific disciplines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
